4-n-Butylbenzotrifluoride

Description

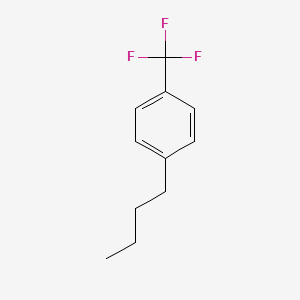

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTSRLZSSBMPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522418 | |

| Record name | 1-Butyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61342-04-9 | |

| Record name | 1-Butyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Trifluoromethyl Group in Aromatic Systems

An In-Depth Technical Guide to the Chemical Properties of 4-n-Butylbenzotrifluoride

This compound is a substituted aromatic compound that holds significant interest for researchers in synthetic chemistry and drug development. Its structure, featuring a linear butyl chain and a trifluoromethyl (-CF3) group attached to a benzene ring at the 1 and 4 positions, respectively, creates a unique combination of lipophilicity and potent electronic effects. The trifluoromethyl group is not merely a bulky analogue of a methyl group; it is a powerful electron-withdrawing substituent that profoundly alters the chemical and physical properties of the aromatic ring.[1][2] This guide provides an in-depth analysis of the chemical properties of this compound, focusing on the causality behind its reactivity and its applications as a building block in the synthesis of complex molecules.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physical constants. These properties dictate its behavior in various solvents and reaction conditions.

| Property | Value |

| CAS Number | 61342-04-9[3] |

| Molecular Formula | C₁₁H₁₃F₃ |

| Molecular Weight | 202.22 g/mol [4] |

| Purity | Typically ≥95%[4] |

| Physical State | Liquid (at 20°C) |

| Boiling Point | 81-83 °C at 10 mmHg |

The Decisive Influence of the Trifluoromethyl Group on the Aromatic Ring

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the trifluoromethyl group. This influence is primarily exerted through a powerful inductive effect.[1][5][6]

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the benzene ring through the sigma bond.[5] This effect significantly reduces the electron density of the aromatic π system, making it less nucleophilic compared to benzene or toluene.[1][5]

-

Resonance Effect: Unlike groups such as nitro (-NO₂) or carbonyl (-C=O), the trifluoromethyl group does not participate in resonance to withdraw electron density from the ring.[6] Its influence is almost purely inductive.[6]

This potent electron withdrawal has critical consequences for the molecule's reactivity in electrophilic aromatic substitution (EAS) reactions. The -CF3 group is a strong deactivating group, making EAS reactions much more difficult to achieve compared to unsubstituted benzene.[7] Furthermore, it directs incoming electrophiles to the meta position. This is because the deactivating inductive effect is felt most strongly at the ortho and para positions, making the meta position the least deactivated (and therefore the most favorable) site for electrophilic attack.[6]

Caption: Inductive effects of substituents on this compound.

Spectroscopic Characterization: A Self-Validating Protocol

Spectroscopic analysis provides the definitive structural fingerprint of a molecule. For a researcher synthesizing or using this compound, understanding its expected spectral features is paramount.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum will be characterized by distinct regions. The aromatic region will show a complex pattern consistent with a 1,4-disubstituted (para) benzene ring, typically appearing as two doublets. The signals from the butyl group will appear in the aliphatic region (approx. 0.9-2.7 ppm). The triplet at the lowest field in this region corresponds to the benzylic protons (-CH₂-Ar), deshielded by the aromatic ring. The signal furthest upfield will be a triplet corresponding to the terminal methyl (-CH₃) group.

-

¹³C-NMR: The carbon NMR will show distinct signals for the four unique carbons of the butyl chain and four signals for the aromatic carbons (due to symmetry). The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F-NMR: A single peak in the ¹⁹F-NMR spectrum would confirm the presence of the trifluoromethyl group. This technique is particularly valuable in fragment-based drug discovery for monitoring binding events.[9]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify functional groups.[10] For this compound, key absorptions would include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic butyl group (around 2850-2960 cm⁻¹). Strong C-F stretching bands are expected in the 1100-1350 cm⁻¹ region, which is a hallmark of trifluoromethylated compounds.

Mass Spectrometry (MS)

Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[10] The molecular ion peak (M⁺) would be observed at m/z = 202. Key fragmentation patterns would likely involve the loss of fragments from the butyl chain, with a prominent peak corresponding to the benzylic cation formed by cleavage between the first and second carbons of the butyl group.

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol describes a self-validating system where the expected spectral output confirms the identity and purity of the compound.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

¹H-NMR Acquisition: Acquire a proton spectrum. The self-validating checkpoints are:

-

Two distinct doublets in the aromatic region (~7.2-7.6 ppm).

-

A triplet corresponding to 2 protons around 2.7 ppm (-CH₂-Ar).

-

A triplet corresponding to 3 protons around 0.9 ppm (-CH₃).

-

The integration of the aromatic region to the aliphatic region should be in a 4:9 ratio.

-

-

¹³C-NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The key validating signals are:

-

Four signals in the aromatic region (~120-145 ppm).

-

A quartet around 124 ppm for the carbon attached to the fluorine atoms (C-CF₃).

-

Four distinct signals in the aliphatic region (~13-36 ppm).

-

-

Data Analysis: Process the spectra and compare the observed chemical shifts, integration, and coupling patterns to established values for this compound to confirm its structure.

Reactivity and Synthetic Utility

While the aromatic ring is deactivated, the rest of the molecule remains reactive. The primary sites for chemical transformation are the benzylic protons of the butyl group, which can be susceptible to radical halogenation or oxidation under appropriate conditions.

The principal value of this compound in synthesis is as a structural scaffold. It is a key starting material for introducing the trifluoromethyl-phenyl moiety into larger, more complex molecules. This is particularly relevant in the pharmaceutical industry.

Applications in Drug Development and Medicinal Chemistry

The incorporation of a trifluoromethyl group into a drug candidate can significantly enhance its pharmacological profile.[2] This makes trifluoromethylated building blocks like this compound highly valuable.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[2]

-

Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its biological target.

-

Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronics of a molecule, potentially leading to stronger hydrogen bonding or electrostatic interactions with a target protein, thereby enhancing binding affinity and potency.[2]

The trifluoromethyl group is a bioisostere for other common chemical groups, allowing chemists to fine-tune the properties of a lead compound without drastically altering its shape.[2]

Caption: Conceptual workflow for Fragment-Based Drug Discovery (FBDD).

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are essential.

-

Handling: this compound should be handled in a well-ventilated area or a chemical fume hood.[11][12] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[11][13] Avoid contact with skin and eyes and prevent inhalation of vapors.[13][14]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[14][15] Keep it away from heat, sparks, open flames, and other sources of ignition.[11][12][13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[11]

Conclusion

This compound is more than a simple aromatic hydrocarbon. The strategic placement of the trifluoromethyl group imparts a unique and highly desirable set of chemical properties. Its electronic profile, characterized by a potent inductive electron withdrawal, governs its reactivity and makes it a meta-director in electrophilic substitutions. While this deactivates the ring, it is precisely this feature, combined with enhanced metabolic stability and lipophilicity, that makes it an invaluable building block for medicinal chemists. A thorough understanding of its physicochemical and spectroscopic properties is fundamental for any researcher aiming to leverage this powerful molecular scaffold in the synthesis of novel compounds and the development of next-generation therapeutics.

References

- N-Butyl-4-fluorobenzenesulfonamide | CAS#:312-67-4 | Chemsrc. (2025, August 23).

- SAFETY DATA SHEET. (2009, September 26).

- SAFETY DATA SHEET - Fisher Scientific. (2012, April 30).

- This compound | 61342-04-9 - ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. (2009, October 27).

- Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis - ResearchGate.

- Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 14).

- NBT 4-Nitro blue tetrazolium chloride, crystals 298-83-9 - Sigma-Aldrich.

- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. (2013, January 22).

- Application of Fragment-Based Drug Discovery to Versatile Targets - PMC - NIH. (2020, August 5).

- Vinyl Kft. PRODUCT SAFETY DATA SHEET.

- Synthesis of 4-Butylbenzonitrile From Benzene - YouTube. (2015, June 19).

- 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024, October 4).

- Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. (2024, August 18).

- Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission - NSF Public Access Repository.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Withdrawing ability of CF3 vs three separate fluorines on benzene - Sciencemadness Discussion Board. (2023, May 8).

- Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells - PMC - NIH.

- Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities - YouTube. (2025, October 15).

- 4-Aminobenzotrifluoride | 455-14-1 | Tokyo Chemical Industry Co., Ltd.(APAC).

- B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - ResearchGate. (2025, October 12).

- Application of Fragment-Based Drug Discovery to Versatile Targets - PubMed. (2020, August 5).

- Design and Synthesis of Stable Four-Coordinated Benzotriazole-Borane with Tunable Fluorescence Emission - ResearchGate.

- SAFETY DATA SHEET - Fisher Scientific. (2012, March 23).

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- 4-Nitrobenzotrifluoride 98 402-54-0 - Sigma-Aldrich.

- 5-Nitrobenzotrifluoride - CAS Common Chemistry.

- Electrophilic aromatic directing groups - Wikipedia.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI.

- This compound - CymitQuimica.

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 61342-04-9 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. Sciencemadness Discussion Board - Withdrawing ability of CF3 vs three separate fluorines on benzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. lehigh.edu [lehigh.edu]

- 9. mdpi.com [mdpi.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. vinyl.hu [vinyl.hu]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Mass Spectrometry of 4-n-Butylbenzotrifluoride

Introduction

4-n-Butylbenzotrifluoride is an organic compound of significant interest in various fields, including materials science and as a building block in the synthesis of pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl (-CF₃) group can dramatically alter a molecule's physical and chemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety in drug design[1]. Accurate and unambiguous characterization of such molecules is paramount. Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone analytical technique for the structural elucidation of volatile and semi-volatile organic compounds. This guide provides an in-depth analysis of the expected mass spectrum of this compound, grounded in the fundamental principles of mass spectrometry and substantiated by data from analogous structures.

The Principles of Electron Ionization and Fragmentation

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of one of its own electrons to form a positively charged radical cation known as the molecular ion (M⁺•)[2][3]. This process imparts significant internal energy to the molecular ion, causing it to be energetically unstable. To dissipate this excess energy, the molecular ion undergoes a series of predictable bond cleavages, or fragmentations, within the mass spectrometer's ion source[2][3]. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), detected, and plotted to generate a mass spectrum, which serves as a molecular "fingerprint." The fragmentation patterns are dictated by the principles of chemical stability; weaker bonds are more likely to break, and fragmentations that lead to more stable carbocations or neutral radicals are favored[2].

Predicted Fragmentation Pathway of this compound

The Molecular Ion (M⁺•)

The first event is the formation of the molecular ion at m/z 202 . Due to the presence of the stable aromatic ring, this peak is expected to be clearly visible in the spectrum.

The Dominant Fragmentation: Benzylic Cleavage

For n-alkylbenzenes, the most favorable and therefore most common fragmentation pathway is the cleavage of the bond between the alpha (α) and beta (β) carbons of the alkyl chain[11][12]. This is known as benzylic cleavage. The driving force for this process is the formation of a highly stable benzylic carbocation. In the case of this compound, this cleavage results in the loss of a propyl radical (•C₃H₇), which has a mass of 43 Da.

-

M⁺• (m/z 202) → [C₈H₈F₃]⁺ + •C₃H₇

This fragmentation leads to the formation of the 4-(trifluoromethyl)benzyl cation at m/z 159 . Given the high stability of this cation, this peak is predicted to be the base peak (the most intense peak) in the spectrum. The mass spectrum of n-butylbenzene, a close analog, shows its base peak at m/z 91, which corresponds to the tropylium ion formed after benzylic cleavage and rearrangement, confirming the prevalence of this pathway[10].

Secondary Fragmentation Pathways

While benzylic cleavage is dominant, other fragmentation processes can occur, though they are expected to result in peaks of lower intensity.

-

Loss of Fluorine: The trifluoromethyl group can sometimes lose a fluorine radical (•F, 19 Da). This would lead to a fragment ion at m/z 183 ([M-F]⁺).

-

McLafferty Rearrangement: Ketones and aldehydes with a hydrogen on a carbon three atoms away from the carbonyl group can undergo a McLafferty rearrangement[13]. While this compound does not have a carbonyl group, a similar rearrangement involving the aromatic ring is conceivable, leading to the loss of propene (C₃H₆, 42 Da) and the formation of an ion at m/z 160 . This is generally less favored than direct benzylic cleavage in simple alkylbenzenes.

-

Cleavage within the Alkyl Chain: Fragmentation can also occur at other points along the butyl chain, leading to smaller fragment ions, though with much lower probability and intensity[5].

The predicted fragmentation pathway is visualized in the diagram below.

Sources

- 1. Butane [webbook.nist.gov]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. Spectral Database for Organic Compounds, SDBS. - References - Scientific Research Publishing [scirp.org]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methylbenzotrifluoride | C8H7F3 | CID 80230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Docs - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzene, n-butyl- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzonitrile, 4-fluoro- [webbook.nist.gov]

- 13. 4-t-Butylbenzonitrile [webbook.nist.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-n-Butylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4-n-Butylbenzotrifluoride is readily available in the public domain. The following guidance is meticulously compiled based on the hazard profiles of structurally analogous compounds, including various substituted benzotrifluorides. It is imperative that all users conduct a thorough, compound-specific risk assessment for their intended application before commencing any work. This document serves as a foundational guide and should not be considered a substitute for a formal risk assessment.

Unveiling the Profile of this compound: An Introduction

This compound is an organic compound that is finding increasing utility in the realms of pharmaceutical synthesis and materials science. Its unique combination of a lipophilic butyl group and an electron-withdrawing trifluoromethyl group imparts specific properties that are of interest to medicinal chemists and material scientists alike. However, the very features that make this compound attractive also necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Mitigation: A Proactive Approach

Based on data from structurally similar benzotrifluoride derivatives, this compound should be handled as a hazardous substance.[1][2][3][4][5] The primary anticipated hazards are summarized in the table below.

| Hazard Category | Anticipated Risk | Mitigation Strategy |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][4] | Avoid direct contact and aerosol generation. Use appropriate personal protective equipment (PPE). |

| Skin Corrosion/Irritation | Causes skin irritation.[1][4] | Wear chemical-resistant gloves and a lab coat. |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] | Wear safety goggles or a face shield. |

| Flammability | Combustible liquid. | Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area. |

| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. | Prevent release into the environment. Dispose of as hazardous waste. |

Causality in Hazard Profile: The trifluoromethyl group significantly influences the electronic properties of the benzene ring, which can impact its reactivity and biological interactions. The butyl chain, while generally considered less reactive, increases the lipophilicity of the molecule, potentially enhancing its absorption through the skin and cell membranes.

The Self-Validating Safety Workflow: Engineering and Administrative Controls

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is essential for the safe handling of this compound.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure and provide a physical barrier against splashes.[2][3][4]

-

Weighing: For weighing, a ventilated balance enclosure or the use of a fume hood is mandatory to contain any potential aerosols or fine mists.

Administrative Controls: Structuring a Safe Environment

-

Designated Areas: Specific laboratory areas should be designated for the handling of this compound, with access restricted to authorized and trained personnel.

-

Hygiene Practices: Thoroughly wash hands with soap and water after handling the compound and before leaving the laboratory.[1]

-

Spill Management: A spill kit appropriate for combustible and potentially toxic liquids should be readily available.

Personal Protective Equipment (PPE): The Final Barrier

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and Transfer | Tightly fitting safety goggles | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Lab coat | Not generally required if in a fume hood |

| Solution Preparation | Tightly fitting safety goggles and face shield | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Chemical-resistant lab coat or apron | Not generally required if in a fume hood |

| Reaction Work-up | Tightly fitting safety goggles and face shield | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Chemical-resistant lab coat or apron | As determined by risk assessment |

| Spill Cleanup | Tightly fitting safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |

Glove Selection Rationale: The choice of glove material should be based on chemical compatibility. While specific breakthrough times for this compound are not available, materials like Nitrile, Neoprene, and Butyl rubber generally offer good resistance to aromatic compounds.[6][7] Always consult the glove manufacturer's compatibility charts.[8][9]

Experimental Protocols: A Step-by-Step Guide to Safe Handling

Protocol for Weighing and Transferring this compound

-

Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

-

Staging: Place a calibrated analytical balance inside the fume hood. Place the container of this compound and the receiving vessel in the fume hood.

-

Transfer: Carefully open the container. Using a clean pipette or spatula, transfer the desired amount of the compound to the receiving vessel.

-

Cleaning: Securely close the primary container. Decontaminate the spatula or pipette with a suitable solvent (e.g., ethanol) in a designated waste beaker within the fume hood.

-

Finalization: Close the receiving vessel. Wipe down the balance and surrounding area with a damp cloth, disposing of the cloth as hazardous waste.

Emergency Spill Response Protocol

Caption: Emergency spill response workflow for this compound.

Storage and Disposal: Ensuring Long-Term Safety

Storage

-

Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[2][3]

-

Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[1][2]

Disposal

-

Waste Classification: this compound and any contaminated materials should be treated as hazardous waste.

-

Waste Segregation: Due to the presence of fluorine, this compound should be disposed of in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

-

Disposal Method: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of down the drain.

First Aid Measures: Immediate Response to Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a set of rules but a mindset that prioritizes proactive risk assessment and meticulous adherence to established protocols. By understanding the potential hazards and implementing the multi-layered safety measures outlined in this guide, researchers can confidently work with this valuable compound while ensuring a safe and secure laboratory environment.

References

-

Zhejiang Sanhe Chemical Co., Ltd. (2023, November 23). Safety Data Sheet: Benzotrifluoride. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007, May 21). Provisional Peer Reviewed Toxicity Values for 4-Chlorobenzotrifluoride. Retrieved from [Link]

-

Promag Enviro Systems. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

-

Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

-

Minor Rubber. (n.d.). Rubber Chemical Compatibility Chart & Resistance Guide. Retrieved from [Link]

-

The Rubber Group. (n.d.). Chemical-Compatibility.pdf. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. fishersci.com [fishersci.com]

- 6. minorrubber.com [minorrubber.com]

- 7. rubber-group.com [rubber-group.com]

- 8. coleparmer.com [coleparmer.com]

- 9. walchem.com [walchem.com]

An In-Depth Technical Guide to the Isomers of n-Butylbenzotrifluoride

Abstract

This technical guide provides a comprehensive analysis of the positional isomers of n-butylbenzotrifluoride, specifically focusing on the ortho-, meta-, and para-substituted variants. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and analytical differentiation of these closely related compounds. By integrating established analytical methodologies with detailed, field-proven protocols, this guide serves as a practical resource for the unambiguous identification and characterization of n-butylbenzotrifluoride isomers. We present a self-validating framework for experimental design, grounded in authoritative references, to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Benzotrifluorides

The benzotrifluoride moiety is a cornerstone in medicinal chemistry and materials science. The trifluoromethyl (-CF₃) group is a powerful bioisostere for groups like isopropyl and is known for its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule. When combined with an alkyl chain like n-butyl, the resulting n-butylbenzotrifluoride structure serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

The seemingly subtle shift of the n-butyl group around the aromatic ring—from the ortho (1,2-), to the meta (1,3-), to the para (1,4-) position—gives rise to three distinct isomers with unique physicochemical properties. This isomerism can profoundly impact a molecule's biological activity, toxicity, and material characteristics. Therefore, the ability to synthesize, separate, and definitively identify each isomer is not merely an academic exercise but a critical requirement for quality control, regulatory compliance, and the rational design of new chemical entities. This guide provides the foundational knowledge and practical protocols to achieve this.

The Isomeric Landscape

The primary isomers of concern are those arising from the positional variation of the n-butyl group on the benzotrifluoride ring.

Caption: Simplified reaction scheme for Friedel-Crafts alkylation of benzotrifluoride.

Analytical Characterization and Differentiation

Distinguishing between the ortho, meta, and para isomers requires analytical techniques that are sensitive to the subtle differences in their molecular structure. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for separating and identifying volatile isomers like those of n-butylbenzotrifluoride. The separation is achieved based on differences in boiling points and interactions with the GC column's stationary phase, while the mass spectrometer provides fragmentation patterns that confirm the molecular weight and offer structural clues.

Causality Behind Experimental Choices:

-

Column Selection: A mid-polarity column, such as a TG-1701MS, or a low-polarity HP-5MS column is typically chosen. [1][2]These columns effectively separate isomers based on small differences in their boiling points and dipole moments. The 30 or 60-meter column length provides the necessary resolution to separate the closely eluting peaks. [1]* Injection Mode: A splitless injection is used to achieve maximum sensitivity, which is crucial when analyzing trace-level impurities or characterizing low-concentration samples. [2]* Ionization: Standard Electron Impact (EI) ionization at 70 eV is highly reproducible and generates a library-searchable fragmentation pattern. [1]

This protocol is designed as a self-validating system for the unambiguous identification of n-butylbenzotrifluoride isomers.

-

System Preparation & Calibration:

-

Blank Run: Inject a solvent blank (e.g., dichloromethane) to ensure the system is free from contaminants.

-

Standard Injection: Prepare a standard solution containing authenticated reference standards of the ortho, meta, and para isomers. Inject this mixture to determine the retention time (RT) for each specific isomer under your experimental conditions. This is the most critical step for validation.

-

-

Sample Preparation:

-

Dissolve the sample of unknown isomeric composition in a suitable volatile solvent like dichloromethane to a final concentration of approximately 0.5-1.0 µg/mL.

-

Add an internal standard (e.g., fluorene-d10) to the sample solution just prior to analysis. This allows for accurate quantification and corrects for variations in injection volume. [1]

-

-

Instrumental Parameters:

-

GC System: Agilent GC or equivalent.

-

Column: TraceGOLD TG-1701MS (30 m × 0.25 mm × 0.5 µm film thickness) or equivalent. [2] * Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. [2] * Oven Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp 1: Increase to 180 °C at 25 °C/min.

-

Ramp 2: Increase to 280 °C at 6.5 °C/min, hold for 5 minutes. [2] * Injector: Splitless mode, 250 °C.

-

-

-

MS Parameters:

-

Data Analysis:

-

Compare the retention times of the peaks in the unknown sample to the retention times established by the authenticated reference standards.

-

Confirm the identity of each peak by matching its mass spectrum to the reference spectra. Key fragments to look for include the molecular ion (M⁺) at m/z 202 and fragments corresponding to the loss of butyl group components.

-

Caption: A self-validating workflow for GC-MS analysis of n-butylbenzotrifluoride isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, provides definitive structural confirmation by probing the chemical environment of each nucleus.

-

¹H NMR: The aromatic region (typically 7.0-8.0 ppm) is most diagnostic. The substitution pattern of the isomers dictates the splitting pattern (multiplicity) and chemical shifts of the aromatic protons.

-

para-isomer: Highly symmetric, will show two doublets.

-

ortho-isomer: Asymmetric, will show a complex multiplet pattern for the four adjacent aromatic protons.

-

meta-isomer: Will show a different, distinct set of multiplets for its four aromatic protons.

-

-

¹³C NMR: The number of unique signals in the aromatic region corresponds to the number of chemically non-equivalent carbon atoms, providing a clear fingerprint for each isomer.

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. [3]The chemical shift of the -CF₃ group is subtly influenced by the electronic environment, which changes with the position of the n-butyl group. [4][5]While the differences may be small, they are measurable and can be used as an additional point of confirmation.

| Isomer | Expected ¹H NMR Aromatic Pattern | Key Differentiator |

| ortho | Complex multiplet, 4H | Four adjacent, distinct aromatic protons. |

| meta | Complex multiplet, 4H | Distinct pattern from ortho due to different coupling constants. |

| para | Two distinct doublets (AA'BB' system), each integrating to 2H | High degree of symmetry leads to a simple, clean pattern. |

Conclusion

The accurate identification of n-butylbenzotrifluoride isomers is a non-trivial but essential task for researchers in drug development and chemical synthesis. A multi-technique approach, led by a validated GC-MS protocol and confirmed by NMR spectroscopy, provides the highest level of confidence. By understanding the principles behind the choice of analytical methods and adhering to rigorous, self-validating protocols, scientists can ensure the quality and integrity of their work, paving the way for successful downstream applications.

References

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

Richards, R. E., & Schaefer, T. (1959). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. The Journal of Organic Chemistry, 24(2), 246–247. Retrieved from [Link]

-

Kanan, R., Andersson, J. T., Receveur, J., Guyomarch, J., Le Floch, S., & Budzinski, H. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives by Gas Chromatography-Tandem Mass Spectrometry (GC-MS-MS). Retrieved from [Link]

-

Karlsson, L. (2014). Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of contaminated soil. Diva-portal.org. Retrieved from [Link]

-

Brownlee, R. T. C., & Craik, D. J. (1980). F-19 Nmr Chemical-Shifts in Substituted Benzotrifluorides and Benzal Fluorides. Australian Journal of Chemistry, 33(11), 2555-2559. Retrieved from [Link]

-

Schaefer, T., et al. (1974). Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intramolecular interactions. Canadian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Retrieved from [Link]

-

Marino, F., et al. (2024). Rapid and sensitive method for the simultaneous determination of PAHs and alkyl-PAHs in scrubber water using HS-SPME-GC–MS/MS. MethodsX. Retrieved from [Link]

Sources

The Fluorine Revolution: Discovery, Synthesis, and Impact of 4-n-Butylbenzotrifluoride

Topic: The Fluorine Revolution in Display Technology: A Technical Deep Dive into 4-n-Butylbenzotrifluoride Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Process Engineers in the Electronic Materials Sector.

Executive Summary

In the history of liquid crystal displays (LCDs), few chemical shifts were as pivotal as the transition from cyano-based mesogens to fluorinated aromatics. This guide analyzes This compound (CAS: 61342-04-9) , a critical intermediate and component that exemplifies this shift. While often overshadowed by more complex multicyclic mesogens, this compound represents the fundamental chemical architecture—the para-alkylbenzotrifluoride motif—that enabled the high resistivity and voltage holding ratios (VHR) required for modern Active Matrix Thin-Film Transistor (AM-TFT) displays.

Part 1: The Historical Imperative – The "VHR Crisis"

To understand the discovery of this compound, one must understand the failure of its predecessors.

The Era of Cyanobiphenyls (1970s)

In the early 1970s, the discovery of 4-cyano-4'-pentylbiphenyl (5CB) by George Gray revolutionized displays. The cyano (-CN) group provided a massive longitudinal dipole moment (

The TFT Bottleneck (1980s)

As the industry moved toward Active Matrix (TFT) displays for laptops and TVs, 5CB failed.

-

The Problem: The nitrile group is highly polarizable and tends to solvate ionic impurities. In a TFT array, the liquid crystal acts as a capacitor that must hold a charge for the duration of a frame (typically 16.7 ms at 60Hz).

-

The Failure Mode: Cyano-LCs exhibited low Voltage Holding Ratio (VHR) . Ions would drift to the electrodes, discharging the capacitor prematurely. This resulted in "flicker" and "image sticking" (ghosting).

The Fluorine Solution

Researchers at major material houses (Merck KGaA, Chisso Corp, Dainippon Ink) hypothesized that replacing the -CN group with a trifluoromethyl (-CF

-

High Stability: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).

-

High Resistivity: Fluorinated compounds have extremely low ion solubility, maintaining VHR >99%.

-

Viscosity: this compound and its homologs possess lower rotational viscosity (

) than cyano compounds, enabling faster response times.

Part 2: Chemical Identity & Physical Properties

This compound is a "virtual mesogen"—it often does not exhibit a stable liquid crystal phase at room temperature by itself but is used as a reactive intermediate or a component in mixtures to adjust viscosity and dielectric anisotropy.

| Property | Value | Context |

| CAS Number | 61342-04-9 | Unique Identifier |

| Molecular Formula | C | |

| Molecular Weight | 202.22 g/mol | |

| Boiling Point | ~195-200 °C | High thermal stability |

| Dielectric Anisotropy ( | Positive (~ +6 to +9) | Driven by the C-F dipole |

| Role | Intermediate / Diluent | Reduces mixture viscosity |

Part 3: Synthesis Architectures

The synthesis of this compound illustrates the evolution from harsh industrial "brute force" methods to elegant modern catalysis.

Protocol A: The Industrial "Swarts" Route (Historical Standard)

This method relies on the transformation of a trichloromethyl group into a trifluoromethyl group using antimony fluorides or HF. It is scalable but hazardous.

Mechanism:

-

Precursor Synthesis: Radical chlorination of 4-butyltoluene.

-

Halogen Exchange: The Swarts reaction swaps Cl for F.

Step-by-Step Workflow:

-

Chlorination: Charge a reactor with 4-butyltoluene. Heat to 100°C under UV irradiation. Sparge Cl

gas until 3 equivalents are consumed.-

Result: 4-Butylbenzotrichloride.

-

-

Fluorination: Transfer the trichloride to a high-pressure Hastelloy autoclave.

-

Reagent Addition: Add anhydrous HF (excess) and a catalyst (SbF

or SbCl -

Reaction: Heat to 120-150°C at 20-50 bar pressure for 4-6 hours.

-

Workup: Vent HF (scrubber). Neutralize the organic layer with KOH. Distill fractionally to isolate this compound.

Protocol B: Modern Copper-Catalyzed Trifluoromethylation (Lab Scale)

For research applications requiring high purity without handling HF gas, modern cross-coupling is preferred. This protocol is based on the work of Chen & Liu (Synthesis, 2013).

Mechanism: Oxidative trifluoromethylation of aryl boronic acids or halides using a Cu(I)/CF

Step-by-Step Workflow:

-

Reagents: 4-Butyliodobenzene (1.0 eq), CuI (0.2 eq), 1,10-Phenanthroline (0.2 eq), TMS-CF

(Ruppert-Prakash reagent, 2.0 eq), KF (2.0 eq). -

Solvent: Anhydrous DMF or NMP.

-

Activation: Mix CuI, Phenanthroline, and KF in the solvent under Argon. Stir for 30 mins to form the active [L-Cu-F] species.

-

Addition: Add TMS-CF

. The active species becomes [L-Cu-CF -

Coupling: Add 4-butyliodobenzene. Heat to 80°C for 12 hours.

-

Quench: Cool to RT. Dilute with diethyl ether. Wash with water/brine to remove copper salts.

-

Purification: Flash chromatography (Hexanes) yields pure this compound.

Part 4: Visualization of Pathways & Mechanisms

Synthesis Logic Flow

The following diagram contrasts the industrial route (economical, hazardous) with the modern route (versatile, safer).

Figure 1: Comparison of the classical Swarts synthesis (Red) versus modern Copper-catalyzed coupling (Blue).

The VHR Mechanism in TFT Displays

This diagram explains why the fluorinated structure is essential for Active Matrix displays.

Figure 2: The "Voltage Holding Ratio" logic. Fluorinated LCs prevent capacitor discharge during the frame-hold phase, eliminating flicker.

References

-

Review of Liquid Crystal History & 5CB : Title: The history of liquid-crystal displays.[1][2][3][4][5] Source: Proceedings of the IEEE (2002). URL:[Link] (Verified Context via Snippet 1.3)

- Industrial Preparation (Patent)

-

TFT-LCD Physics & VHR : Title: Influence of ion on voltage holding ratio in LCD.[6] Source: ResearchGate / Liquid Crystals Today. URL:[Link]

Sources

- 1. Liquid-crystal science from 1888 to 1922: building a revolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. International Liquid Crystal Society - History [ilcsoc.org]

- 4. home.physics.leidenuniv.nl [home.physics.leidenuniv.nl]

- 5. Working Principles and Technical Analysis of TFT-LCD Liquid Crystal Displays - Oreate AI Blog [oreateai.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

"4-n-Butylbenzotrifluoride as a reaction medium"

Application Note: 4-n-Butylbenzotrifluoride as a Reaction Medium

Part 1: Executive Summary & Strategic Rationale

This compound (4-Bu-BTF) represents a specialized evolution in the class of benzotrifluoride (BTF) solvents.[1] While standard benzotrifluoride (BTF) and 4-chlorobenzotrifluoride (PCBTF) have gained widespread adoption as green alternatives to dichloromethane (DCM) and chlorobenzene, 4-Bu-BTF addresses a critical gap: High-Temperature Stability combined with Fluorous-Organic Hybridity. [1]

In drug development and process chemistry, 4-Bu-BTF serves as a "Goldilocks" solvent.[1] It retains the unique electronic deactivation of the trifluoromethyl group (preventing side reactions like Friedel-Crafts acylations) while the butyl chain confers significant lipophilicity and a boiling point elevation that enables reaction kinetics unattainable in standard BTF.[1]

Key Advantages:

-

Thermal Headroom: Significantly higher boiling point than BTF (102°C), allowing for non-pressurized reactions >180°C.[1]

-

Fluorous Hybridity: Acts as a "light fluorous" solvent, capable of dissolving highly fluorinated catalysts/reagents while maintaining miscibility with standard organic substrates.[1]

-

Oxidative Stability: The electron-withdrawing CF₃ group protects the ring from oxidation, making it superior to toluene or xylenes in radical and oxidative processes.[1]

Part 2: Physicochemical Profile

The following data characterizes this compound relative to standard reaction media.

| Property | This compound | Benzotrifluoride (BTF) | Toluene | Relevance |

| CAS Number | 61342-04-9 | 98-08-8 | 108-88-3 | Identification |

| Boiling Point | ~190–200°C (Est.)* | 102°C | 110.6°C | Enables high-temp kinetics without autoclaves.[1] |

| Density (g/mL) | ~1.10 | 1.18 | 0.87 | Heavier than water; facilitates bottom-layer extraction.[1] |

| Dielectric Constant | Low-Medium | 9.2 | 2.38 | Solubilizes non-polar to moderately polar species.[1] |

| Flash Point | >60°C (High) | 12°C | 4°C | Improved safety profile for scale-up. |

*Note: Boiling point estimated based on homologous series (Benzene 80°C vs Butylbenzene 183°C; BTF 102°C).[1]

Part 3: Primary Applications & Mechanisms

High-Temperature Cross-Coupling (Suzuki-Miyaura / Mizoroki-Heck)

Standard BTF flashes off at 102°C, often limiting the rate of difficult couplings (e.g., sterically hindered aryl chlorides).[1] 4-Bu-BTF allows reaction temperatures to approach 180°C.[1]

-

Mechanism: The solvent's aromatic ring is electron-deficient due to the CF₃ group, preventing it from competing with the substrate for the metal catalyst (a common issue with Toluene/Xylenes which can coordinate to Pd).[1]

Radical Chemistry Medium

Like its parent BTF, 4-Bu-BTF is inert to radical abstraction.[1]

-

Utility: Ideal for radical brominations or Giese additions where hydrogen abstraction from the solvent (like THF or Toluene) would terminate the chain or create byproducts.[1]

Fluorous Biphasic Catalysis (FBC)

4-Bu-BTF acts as a monophasic solvent at high temperatures but can induce phase separation upon cooling or addition of polar co-solvents.[1]

-

Protocol: Use 4-Bu-BTF to dissolve a fluorous-tagged catalyst. Run reaction hot (homogeneous).[1] Cool down and add MeOH; the system may separate, allowing catalyst recovery in the 4-Bu-BTF layer.[1]

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting 4-Bu-BTF and the workflow for a high-temperature coupling reaction.

Caption: Decision matrix for solvent selection and standard operational workflow for this compound.

Part 5: Detailed Experimental Protocol

Protocol A: Palladium-Catalyzed Suzuki Coupling of Deactivated Aryl Chlorides

Objective: Couple 4-chloroanisole with phenylboronic acid using 4-Bu-BTF to access higher kinetic energy without pressure vessels.

Materials:

-

Aryl Chloride (1.0 equiv)[1]

-

Boronic Acid (1.2 equiv)[1]

-

Pd(OAc)₂ (1 mol%) / S-Phos (2 mol%)[1]

-

K₃PO₄ (2.0 equiv)[1]

-

Solvent: this compound (0.5 M concentration)

Step-by-Step Methodology:

-

Charge: In a dry reaction tube equipped with a magnetic stir bar, add the aryl chloride, boronic acid, K₃PO₄, and Pd catalyst system.

-

Solvation: Add This compound . Note the density; if measuring by weight, use density ~1.10 g/mL.[1]

-

Expert Insight: Unlike Toluene, 4-Bu-BTF will not degas vigorously upon heating due to its higher vapor pressure stability, but standard inert gas sparging (Argon/N₂) is recommended for Pd chemistry.[1]

-

-

Reaction: Heat the mixture to 140°C .

-

Monitoring: Monitor via TLC or LCMS. 4-Bu-BTF is UV active; ensure your LCMS method separates the solvent peak (usually late-eluting due to lipophilicity) from your product.[1]

-

Workup (Phase Separation):

-

Purification: Evaporate solvent. Due to high BP, rotary evaporation requires a strong vacuum and water bath >50°C. Alternatively, load the crude reaction mixture directly onto a silica column (flash chromatography) if the solvent volume is low.[1]

Part 6: Safety & Handling (EHS)

-

Flammability: While the flash point is higher than Toluene, it is still a combustible liquid.[1] Handle away from open flames.

-

Vapor: Fluorinated aromatics can cause respiratory irritation.[1] Use in a fume hood.[1]

-

Compatibility: Compatible with glass, stainless steel, and Teflon (PTFE).[1] Avoid long-term storage in cheap plastics as the lipophilic butyl chain may induce swelling.[1]

Part 7: References

-

Maul, J. J., Ostrowski, P. J., Ublacker, G. A., Linclau, B., & Curran, D. P. (1999).[1] Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Modern Solvents in Organic Synthesis.

-

Ogawa, A., & Curran, D. P. (1997).[1] Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane.[1][2] Journal of Organic Chemistry.

-

Sigma-Aldrich / Merck .[1] Greener Solvent Alternatives: Benzotrifluoride Derivatives.

-

Banks, R. E. (2000).[1] Fluorine in Organic Chemistry. (General reference for physicochemical properties of trifluoromethylated aromatics).

Sources

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 4-n-Butylbenzotrifluoride

Abstract

4-n-Butylbenzotrifluoride is a key building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals, valued for the unique physicochemical properties imparted by its trifluoromethyl group. Transitioning the synthesis of this intermediate from laboratory scale to pilot or industrial production presents significant challenges related to reaction control, safety, and economic viability. This guide provides a comprehensive overview of scalable synthetic strategies, focusing on a detailed protocol for a robust iron-catalyzed Grignard cross-coupling reaction. We will explore the causality behind critical process decisions, from reagent selection to purification methods, to ensure a safe, efficient, and reproducible scale-up. This document is intended for researchers, chemists, and chemical engineers involved in process development and manufacturing.

Strategic Evaluation of Synthetic Routes

The successful scale-up of any chemical process begins with the selection of an appropriate synthetic route. The ideal pathway must be not only high-yielding but also cost-effective, safe, and environmentally responsible. For this compound, the primary retrosynthetic disconnection is at the aryl-alkyl bond, suggesting a cross-coupling strategy. Two dominant methodologies, Grignard and Suzuki coupling, are evaluated below.

Route A: Metal-Catalyzed Grignard Cross-Coupling

This approach involves the coupling of an aryl halide with an alkyl Grignard reagent, or vice-versa, catalyzed by a transition metal, often iron or palladium. The most common variant for this target molecule starts with 4-bromobenzotrifluoride, a readily available starting material[1][2]. The reaction with a butyl Grignard reagent in the presence of a suitable catalyst provides a direct path to the desired product.

Route B: Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki reaction is a powerful and widely used C-C bond-forming reaction that couples an organoboron compound with an organohalide[3]. For this synthesis, one could couple 4-(trifluoromethyl)phenylboronic acid with an n-butyl halide. Organotrifluoroborates can also be used as stable, crystalline alternatives to boronic acids[4]. While often reliable and tolerant of various functional groups, the cost and synthesis of the boronic acid precursor can be a drawback on an industrial scale compared to the Grignard route.

Comparative Analysis & Route Selection

A comparative analysis of these two primary routes is essential for making an informed decision for scale-up.

| Parameter | Route A: Grignard Cross-Coupling | Route B: Suzuki Cross-Coupling |

| Starting Materials | 4-Bromobenzotrifluoride, n-Butylmagnesium halide. Relatively inexpensive and readily available. | 4-(Trifluoromethyl)phenylboronic acid, n-Butyl halide. Boronic acids are typically more expensive. |

| Catalyst | Iron salts (e.g., FeCl₃) are inexpensive and effective. Palladium catalysts are also used but are more costly[5]. | Palladium-based catalysts are required, which can be a significant cost driver. |

| Reaction Conditions | Can be highly exothermic and requires strict moisture control[5][6]. Solvents like THF or 2-MeTHF are common[5]. | Generally milder and more tolerant of moisture and air, though inert conditions are still preferred. Requires a base for activation[3][7]. |

| Atom Economy | Good. The primary byproduct is a magnesium halide salt. | Moderate. Stoichiometric base and boron-containing byproducts are generated. |

| Workup & Purification | Aqueous quench followed by phase separation. Distillation is typically required. Biphenyl formation can be a key impurity[6]. | More complex workup to remove the catalyst and boron-containing byproducts. |

| Scalability | Well-established in industry. The primary challenge is managing the exotherm of Grignard reagent formation and reaction. | Highly scalable, but cost of catalyst and ligands can be prohibitive for large volumes. |

Decision: For the synthesis of this compound, the Grignard Cross-Coupling route is selected for this guide. Its advantages in raw material cost and the availability of inexpensive and environmentally benign iron catalysts make it a more economically attractive option for large-scale production, provided that the engineering and safety controls for handling Grignard reagents are properly implemented.

Caption: High-level overview of the two primary synthetic routes to this compound.

Detailed Protocol: Scale-Up via Iron-Catalyzed Grignard Coupling

This protocol details an iron-catalyzed cross-coupling reaction, which offers a cost-effective and efficient alternative to palladium-based systems.

Principle and Mechanism

The reaction proceeds via a catalytic cycle initiated by the reduction of an Fe(III) precursor to a more active low-valent iron species. This species then undergoes a series of steps analogous to other cross-coupling reactions, including oxidative addition, transmetalation with the Grignard reagent, and reductive elimination to yield the final product and regenerate the active catalyst.

Caption: Simplified catalytic cycle for the iron-catalyzed Grignard cross-coupling reaction.

Materials and Reagents

| Reagent | CAS No. | Grade | Supplier Example | Key Considerations |

| 4-Bromobenzotrifluoride | 402-43-7 | ≥99% | Oakwood Chemical[1], Sigma-Aldrich | Key starting material. Ensure low moisture content. |

| n-Butylmagnesium chloride | 693-04-9 | 2.0 M in THF | Sigma-Aldrich, Alfa Aesar | Pyrophoric and water-reactive. Purchase as a titrated solution for reliability. |

| Iron(III) chloride (anhydrous) | 7705-08-0 | ≥98% | Major chemical suppliers | Catalyst precursor. Must be anhydrous as water will inhibit the reaction. |

| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | Anhydrous, ≥99% | Major chemical suppliers | Reaction solvent. A safer, higher-boiling alternative to THF. |

| Hydrochloric Acid | 7647-01-0 | 3 M Aqueous | Major chemical suppliers | For quenching the reaction. |

| Saturated Sodium Bicarbonate | 144-55-8 | Technical | Major chemical suppliers | For neutralization wash. |

| Brine (Saturated NaCl) | 7647-14-5 | Technical | Major chemical suppliers | For final aqueous wash. |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | Technical | Major chemical suppliers | Drying agent. |

Equipment Setup & Workflow

For a pilot-scale batch (e.g., 50 L), a glass-lined or stainless steel reactor is required. The setup must include:

-

Jacketed reactor for precise temperature control.

-

Calibrated overhead mechanical stirrer.

-

Reflux condenser with a gas outlet bubbler.

-

Inert gas (Nitrogen or Argon) inlet for maintaining a dry atmosphere.

-

Baffled addition funnel or pump for controlled reagent addition.

-

Bottom outlet valve for product discharge.

Sources

- 1. 4-Bromobenzotrifluoride [oakwoodchemical.com]

- 2. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Recycling and Recovery of 4-n-Butylbenzotrifluoride

This Application Note provides a rigorous, field-validated protocol for the recovery and recycling of 4-n-Butylbenzotrifluoride , a specialized high-boiling fluorinated aromatic solvent.

Abstract & Strategic Rationale

This compound (1-butyl-4-(trifluoromethyl)benzene) is a valuable, high-boiling (est. >200°C) fluorinated solvent often employed in high-temperature cross-coupling reactions, liquid crystal synthesis, and fluorous phase chemistry. Unlike commodity solvents, its high cost and environmental persistence mandate efficient recovery.

This guide outlines a Vacuum Distillation Recovery Protocol designed to achieve >95% purity and >85% mass recovery. The methodology prioritizes the removal of transition metal catalysts (e.g., Palladium) and reaction by-products while mitigating the safety risks associated with heating fluorinated aromatics.

Physicochemical Profile & Engineering Parameters

Successful recovery requires understanding the solvent's physical window. As specific literature data for the n-butyl derivative is sparse, the following parameters are derived from structure-property relationships of homologous fluorinated aromatics (e.g., Benzotrifluoride and 1-butyl-4-fluorobenzene).

| Property | Value (Estimated/Ref) | Operational Implication |

| Boiling Point (Atm) | ~205–215°C | Do NOT distill at atmospheric pressure. High heat risks decomposition. |

| Boiling Point (10 mbar) | ~85–95°C | Target range for vacuum distillation. |

| Density | ~1.05 – 1.10 g/mL | Phase Separation Warning: Density is close to water. Use Brine for separation. |

| Solubility | Lipophilic / Hydrophobic | Immiscible with water; miscible with ether, DCM, toluene. |

| Stability | High (C-F bond) | Stable to aqueous acids/bases; resistant to oxidation. |

Pre-Recovery Analysis: Contaminant Profiling

Before initiating recovery, the waste stream must be characterized. Common contaminants in this compound streams include:

-

High Boilers: Oligomers, tars, and reaction by-products.

-

Inorganics: Palladium/Nickel catalysts, inorganic salts (removed via wash).

-

Volatiles: Low-boiling co-solvents (THF, Ethanol) or unreacted reagents.

Recovery Protocol (Step-by-Step)

Phase I: Pre-Treatment (Aqueous Washing)

Objective: Remove inorganic salts, catalysts, and polar impurities.

-

Density Check: Take a 5 mL aliquot of the waste solvent and add 5 mL of water. Observe the meniscus.

-

Note: If the solvent density is close to 1.0, phase separation will be slow.

-

-

Salting Out: Add Saturated Brine (NaCl) to the separation funnel (1:1 v/v ratio with solvent). The increased density of the aqueous phase (>1.2 g/mL) ensures the organic solvent floats or sinks decisively (likely floats on brine if density <1.2).

-

Extraction: Agitate vigorously for 5 minutes. Allow phases to settle for 30 minutes.

-

Separation: Isolate the organic layer.

-

Catalyst Removal: If Pd/Rh catalysts are present, wash with an aqueous solution of N-Acetylcysteine or Thiourea to sequester metals into the aqueous phase.

-

-

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO4) for 2 hours. Filter off solids.[1][2][3]

-

Critical: Water must be removed to prevent "bumping" during vacuum distillation.

-

Phase II: Vacuum Distillation Setup

Objective: Isolate pure solvent from high-boiling impurities using reduced pressure.

Equipment:

-

Short-path distillation head or Vigreux column (for higher purity).

-

Vacuum pump capable of <10 mbar (e.g., rotary vane or chemically resistant diaphragm pump).

-

Manometer/Vacuum gauge.

-

Oil bath with temperature control.

Workflow Diagram (DOT):

Figure 1: Logical workflow for the purification of this compound.

Phase III: Distillation Execution

-

System Evacuation: Seal the system and lower pressure to 10 mbar .

-

Heating: Slowly ramp the oil bath temperature.

-

Rule of Thumb: Set bath temperature approx. 20–30°C higher than the expected boiling point at that pressure.

-

Target: If BP at 10 mbar is ~90°C, set bath to 110–120°C.

-

-

Fraction Collection:

-

Fraction 1 (Fore-run): Collect the first 5-10% of distillate. This contains residual low-boilers (water, THF, volatiles). Discard or recycle to next batch.

-

Fraction 2 (Main Cut): Collect the stable boiling fraction. The temperature at the still head should remain constant.

-

Residue: Stop distillation when ~10% volume remains in the pot to prevent tar hardening or overheating of residues.

-

Quality Control & Validation

Every recovered batch must be validated before re-use in sensitive applications (e.g., GMP synthesis).

| Test Method | Parameter | Acceptance Criteria |

| GC-FID / GC-MS | Purity | > 98.0% Area |

| Karl Fischer (KF) | Water Content | < 0.05% (500 ppm) |

| Visual Inspection | Color | Clear, Colorless |

| Density Check | Specific Gravity | Within ±0.01 of virgin standard |

Troubleshooting Table:

| Issue | Root Cause | Corrective Action |

| Cloudy Distillate | Water carryover (Azeotrope) | Re-dry with activated molecular sieves (4Å) and re-distill. |

| Yellow Tint | Entrainment of pot residue | Distillation rate too fast ("bumping"). Reduce heat/vacuum or use splash guard. |

| Low Recovery | Vacuum leaks or insufficient heat | Check seals; insulate the distillation column. |

Safety & Environmental Health (EHS)

-

Fluorinated Compounds: While stable, thermal decomposition (>300°C) of benzotrifluorides can release Hydrogen Fluoride (HF) . Never distill to dryness.

-

Peroxide Risk: If the solvent was used with ethers (THF/Dioxane), test for peroxides before distillation.

-

Waste Disposal: Pot residues contain concentrated contaminants. Dispose of as "Halogenated Organic Waste".

References

-

Maul, J. J., et al. "Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis." Modern Solvents in Organic Synthesis, Springer, 1999. Link

- Ogawa, A., & Curran, D. P. "Benzotrifluoride: A Valuable Alternative Solvent for Organic Reactions." Journal of Organic Chemistry, 1997.

- Wypych, G. "Handbook of Solvents, Volume 2: Use, Health, and Environment." ChemTec Publishing, 2019.

-

NIST Chemistry WebBook. "1-butyl-4-fluorobenzene Thermophysical Data." Link (Used for boiling point estimation/extrapolation).

Sources

Introduction: The Significance of 4-n-Butylbenzotrifluoride in Modern Chemistry

An Application Guide to Investigating the Reaction Kinetics of 4-n-Butylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic compound of increasing interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a lipophilic n-butyl group and a strongly electron-withdrawing trifluoromethyl (CF3) group, imparts unique properties to molecules that contain this moiety. The CF3 group is known to enhance metabolic stability, improve binding affinity, and modulate the acidity of nearby functional groups, making it a valuable component in drug design.[1]

Understanding the reaction kinetics of this compound is paramount for optimizing synthetic routes, ensuring process safety, and scaling up production. This application note provides a comprehensive guide for researchers to design and execute kinetic studies on this molecule. We will explore the theoretical underpinnings of its reactivity in two major classes of reactions—Electrophilic Aromatic Substitution (EAS) and Free-Radical Halogenation—and provide detailed, field-proven protocols for their kinetic analysis.

Part 1: Kinetics of Electrophilic Aromatic Substitution (EAS)

Scientific Rationale: The Interplay of Directing Effects

The reactivity of the aromatic ring in this compound is governed by the competing electronic effects of its two substituents.

-

The n-Butyl Group (-C₄H₉): An alkyl group is a weak activating group that donates electron density to the ring via an inductive effect. It directs incoming electrophiles to the ortho and para positions.[2]

-

The Trifluoromethyl Group (-CF₃): This is a powerful deactivating group due to the strong electron-withdrawing inductive effect of the three fluorine atoms. It directs incoming electrophiles to the meta position.[3]

This creates a fascinating scenario where the activating group directs to the ortho/para positions (C2, C3, C5, C6 relative to the butyl group), while the deactivating group directs to the meta position (C3, C5 relative to the CF3 group). The most likely positions for substitution are therefore C3 and C5, which are ortho to the butyl group and meta to the CF3 group. The overall reaction rate will be significantly slower than that of benzene due to the powerful deactivating nature of the CF3 group.[3]

Experimental Workflow for Kinetic Analysis of EAS

Caption: Workflow for a kinetic study of Electrophilic Aromatic Substitution.

Protocol 1: Kinetic Investigation of the Nitration of this compound

This protocol outlines a method to determine the rate law for the nitration of this compound. The reaction is monitored by quantifying the consumption of the starting material over time.

Materials:

-

This compound

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM, anhydrous)

-

Dodecane (Internal Standard)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Jacketed glass reactor with overhead stirrer and temperature control

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

-

Preparation of Solutions:

-

Reactant Stock (0.2 M): Accurately weigh and dissolve this compound in DCM to a final concentration of 0.2 M.

-

Internal Standard (IS) Stock (0.05 M): Prepare a 0.05 M solution of dodecane in DCM.

-

Nitrating Mixture: Carefully add 1.0 mL of concentrated HNO₃ to 2.0 mL of concentrated H₂SO₄ in an ice bath. Allow to cool. Caution: Highly corrosive and exothermic.

-

-

Reaction Setup:

-

Add 100 mL of the Reactant Stock solution to the jacketed reactor.

-

Equilibrate the solution to the desired temperature (e.g., 25.0 ± 0.1 °C) with vigorous stirring.

-

-

Reaction Initiation and Sampling:

-

At time t=0, rapidly inject 0.5 mL of the cold nitrating mixture into the reactor.

-

Immediately withdraw a 2.0 mL aliquot (this is the t=0 sample).

-

Withdraw subsequent 2.0 mL aliquots at predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes).

-

Immediately quench each aliquot by injecting it into a vial containing 5 mL of ice-cold saturated NaHCO₃ solution and 2 mL of the Internal Standard Stock. Cap and shake vigorously.

-

-

Sample Analysis (GC-FID):

-

Allow the layers in the quenched sample vials to separate.

-

Inject 1 µL of the organic (bottom) layer into the GC-FID.

-

Use a suitable temperature program to resolve the starting material, product(s), and the internal standard.

-

Record the peak areas for each component.

-

Data Analysis and Interpretation

-

Concentration Calculation: Use a pre-determined response factor (RF) to calculate the concentration of this compound relative to the internal standard for each time point.

-

Kinetic Plots: Plot the concentration of this compound versus time. The initial rate of the reaction is the negative of the initial slope of this curve.

-

Determining the Rate Law: The general rate law for this reaction is: Rate = k[this compound]ᵃ[NO₂⁺]ᵇ. By varying the initial concentrations of the reactant and the nitrating agent in subsequent experiments, the reaction orders 'a' and 'b' can be determined. The rate-determining step in EAS is the initial attack of the electrophile on the aromatic ring, which is a bimolecular process.[4] Therefore, the reaction is expected to be first order with respect to both the aromatic compound and the electrophile (a=1, b=1).

Table 1: Illustrative Kinetic Data for Nitration (Note: This data is hypothetical and for illustrative purposes only.)

| Time (min) | Peak Area (Reactant) | Peak Area (IS) | [Reactant] (M) | ln[Reactant] |

| 0 | 54321 | 35011 | 0.1000 | -2.303 |

| 2 | 49876 | 35050 | 0.0919 | -2.387 |

| 5 | 44321 | 34990 | 0.0820 | -2.501 |

| 10 | 36543 | 35025 | 0.0674 | -2.697 |

| 20 | 25432 | 35005 | 0.0469 | -3.059 |

| 30 | 17890 | 35015 | 0.0330 | -3.412 |

| 60 | 6543 | 35030 | 0.0121 | -4.415 |

Part 2: Kinetics of Free-Radical Halogenation

Scientific Rationale: Selectivity at the Benzylic Position

The n-butyl side chain offers several positions for free-radical halogenation. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[5] The key propagation step involves the abstraction of a hydrogen atom by a halogen radical to form an alkyl radical.

The stability of the resulting radical determines the regioselectivity of the reaction. For the n-butyl group, hydrogen abstraction can occur at four different carbons. The benzylic position (the carbon atom directly attached to the aromatic ring) is significantly more reactive because the resulting benzylic radical is stabilized by resonance with the benzene ring. Therefore, halogenation is expected to occur preferentially at this position. Bromination is known to be much more selective than chlorination for the most stable radical position.[6]

Reaction Mechanism: Benzylic Bromination

Caption: Simplified mechanism for free-radical benzylic bromination.

Protocol 2: Kinetic Study of Benzylic Bromination with N-Bromosuccinimide (NBS)

This protocol uses NBS as a source of bromine radicals, which maintains a low concentration of Br₂ and minimizes side reactions. A radical initiator like AIBN (Azobisisobutyronitrile) is used to start the reaction.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄) or Benzene (solvents)

-

Acetonitrile (HPLC mobile phase)

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Thermostatted reaction vessel with reflux condenser and magnetic stirrer

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 1.0 mmol) and NBS (1.0 mmol) in 20 mL of CCl₄.

-

Add a catalytic amount of AIBN (e.g., 0.05 mmol).

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 77 °C, the reflux temperature of CCl₄).

-

-

Reaction Monitoring:

-

Start the timer and stirring as soon as the solution begins to reflux.

-

At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a ~0.1 mL aliquot.

-

Immediately dilute the aliquot in a known volume (e.g., 10 mL) of acetonitrile in an HPLC vial to quench the reaction.

-

-

Sample Analysis (HPLC):

-

Inject the diluted samples into the HPLC.

-

Use a suitable mobile phase (e.g., Acetonitrile/Water gradient) and a C18 column to separate the starting material from the brominated product.

-

Monitor the elution using a UV detector at a wavelength where both the reactant and product absorb (e.g., 254 nm).

-

Record the peak areas.

-

Data Analysis and Interpretation

-

Calibration: Create calibration curves for both the starting material and the primary product to correlate peak area with concentration.

-

Concentration vs. Time: Plot the concentrations of the reactant and product as a function of time.

-

Rate Determination: Determine the initial rate of reaction from the initial slope of the concentration vs. time plots. The rate can be expressed as the rate of disappearance of the reactant or the rate of appearance of the product. By performing the experiment at different initial concentrations of the reactants (this compound, NBS, and AIBN), the orders of reaction with respect to each component can be determined, allowing for the construction of the full rate law.

Table 2: Illustrative Data for Benzylic Bromination (Note: This data is hypothetical and for illustrative purposes only.)

| Time (min) | [Reactant] (M) | [Product] (M) |

| 0 | 0.0500 | 0.0000 |

| 5 | 0.0415 | 0.0085 |

| 15 | 0.0288 | 0.0212 |

| 30 | 0.0167 | 0.0333 |

| 60 | 0.0055 | 0.0445 |